molecular formula C7H3BrF3N3 B11854138 5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine

5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B11854138
M. Wt: 266.02 g/mol
InChI Key: OSCSNIGGNQVRKN-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that features a bromine atom, a trifluoromethyl group, and a pyrrolo[2,3-c]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-bromo-5-(trifluoromethyl)pyridine with suitable reagents can lead to the formation of the desired pyrrolo[2,3-c]pyridazine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

5-Bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-6-(trifluoromethyl)pyridazine
  • Pyrazolo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, 5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine stands out due to its unique pyrrolo[2,3-c]pyridazine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine

InChI

InChI=1S/C7H3BrF3N3/c8-4-2-12-6-3(4)1-5(13-14-6)7(9,10)11/h1-2H,(H,12,14)

InChI Key

OSCSNIGGNQVRKN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC2=NN=C1C(F)(F)F)Br

Origin of Product

United States

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